molecular formula C8H5BrN2O2 B1523643 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1167056-46-3

5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B1523643
CAS No.: 1167056-46-3
M. Wt: 241.04 g/mol
InChI Key: PCALKTCNNPFHHR-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a brominated heterocyclic aromatic organic compound It is a derivative of pyrrolopyridine, featuring a bromine atom at the 5-position and a carboxylic acid group at the 3-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1H-pyrrolo[3,2-b]pyridine as the starting material.

  • Bromination: The bromination step involves the addition of bromine (Br2) to the pyrrolopyridine ring, usually in the presence of a catalyst such as iron(III) bromide (FeBr3).

  • Carboxylation: The carboxylation step introduces the carboxylic acid group, often using reagents like carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient separation and purification techniques to achieve high yields.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions involve replacing the bromine atom with other functional groups, using nucleophiles like sodium azide (NaN3) for azide substitution.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, in acidic or neutral conditions.

  • Reduction: LiAlH4, in anhydrous ether.

  • Substitution: NaN3, in a polar aprotic solvent like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Amines or alcohols.

  • Substitution: Azides, halides, or other nucleophiles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and signaling pathways. Medicine: Industry: Utilized in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

  • 1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom and carboxylic acid group.

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but different position of the bromine atom.

  • 3-Carboxy-1H-pyrrolo[3,2-b]pyridine: Lacks the bromine atom.

Uniqueness: The presence of both the bromine atom and the carboxylic acid group in 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid provides unique chemical reactivity and potential for diverse applications compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-2-1-5-7(11-6)4(3-10-5)8(12)13/h1-3,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCALKTCNNPFHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694649
Record name 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-46-3
Record name 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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